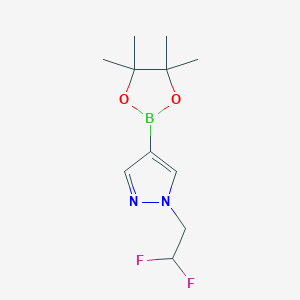
1-(2,2-Difluoroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (DFTPD) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in biochemistry, pharmacology, and materials science. DFTPD is a highly reactive compound with a broad range of potential uses, including as a catalyst, a reagent, and a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been utilized as a raw substitute material in the synthesis of similar compounds, leveraging its structural components. It has undergone extensive characterization techniques such as FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, affirming its molecular structure. The crystal structure of the compound has been determined by X-ray diffraction, indicating its utility in precise structural analysis and material science applications. Additionally, Density Functional Theory (DFT) calculations have been performed to further understand its molecular and crystallographic structures, confirming the compound's relevance in theoretical and computational chemistry (Liao et al., 2022).
Conformational and Electrostatic Analysis
The compound has been involved in nucleophilic substitution reactions, and its structure has been confirmed through various spectroscopic techniques. X-ray diffraction has been used to measure the single crystal of the compound, leading to detailed crystallographic and conformational analysis. DFT studies have been employed to calculate the molecular structure and investigate the molecular electrostatic potential and frontier molecular orbitals, unveiling detailed insights into the molecular structure characteristics and molecular conformations. This showcases the compound's significance in understanding molecular interactions and electronic structures (Yang et al., 2021).
Intermediary Role in Complex Synthesis
The compound acts as an important intermediate in the synthesis of biologically active compounds. It's used in multi-step synthesis processes involving various starting materials, confirming its versatility and essential role in complex organic synthesis, particularly in the pharmaceutical and material sciences domains (Kong et al., 2016).
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BF2N2O2/c1-10(2)11(3,4)18-12(17-10)8-5-15-16(6-8)7-9(13)14/h5-6,9H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJHBGGAAIINTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472472.png)
![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1472473.png)
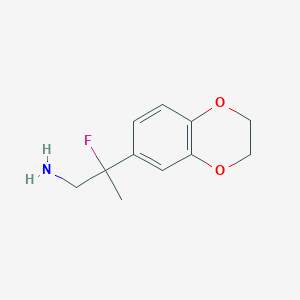
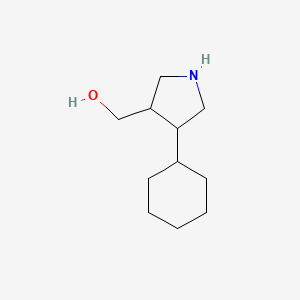
![3-(Piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472478.png)

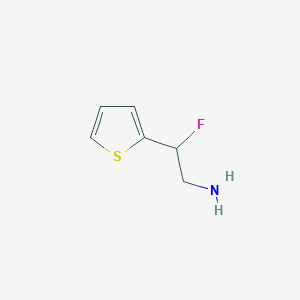
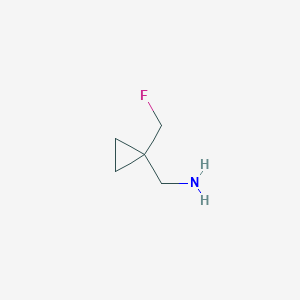
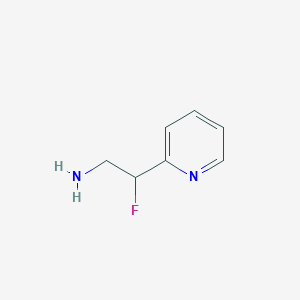
![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1472490.png)



